methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate
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Overview
Description
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base (2,6-diaminopurine) attached to a ribose sugar moiety, further linked to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate typically involves multiple steps:
Formation of the Purine Base: The purine base, 2,6-diaminopurine, is synthesized through a series of reactions starting from readily available precursors such as guanine or adenine.
Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar moiety through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Formation of the Methyl Ester: The final step involves the esterification of the ribose-purine compound with methyl chloroacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ester group can be substituted with other nucleophiles to form different analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of nucleoside analogs.
Scientific Research Applications
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate involves its incorporation into nucleic acids. The compound mimics natural nucleosides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2’-O-methyladenosine: Similar structure but with a different functional group on the ribose moiety.
2,6-Diaminopurine riboside: Lacks the ester group present in the target compound.
Methyl 2-(2,6-diaminopurin-9-yl)acetate: Similar purine base but different sugar moiety.
Uniqueness
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is unique due to its specific combination of a purine base, ribose sugar, and methyl ester group. This unique structure allows it to interact with biological systems in ways that other similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H18N6O6 |
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Molecular Weight |
354.32 g/mol |
IUPAC Name |
methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
GDVCYWYDGOXLMV-JJNLEZRASA-N |
Isomeric SMILES |
COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Canonical SMILES |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origin of Product |
United States |
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